molecular formula C16H18FNO3S2 B6562109 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1091135-99-7

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B6562109
CAS No.: 1091135-99-7
M. Wt: 355.5 g/mol
InChI Key: SPHUWNOVAYINNN-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically relevant motifs: a thiophene-2-sulfonamide group and a 4-(4-fluorophenyl)tetrahydropyran (oxane) moiety. The sulfonamide functional group (-SO2NH-) is a common feature in many bioactive molecules and is known to confer various pharmacological activities. Sulfonamides are a foundational class of compounds with a well-documented history of antibacterial properties, and they also exhibit a range of other activities such as anti-carbonic anhydrase and anti-dihropteroate synthetase effects . The integration of the sulfonamide with a tetrahydropyran ring bearing a fluorophenyl group suggests potential for enhanced metabolic stability and membrane permeability, making this compound a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for probing biological pathways, particularly those involving enzymes that are modulated by sulfonamide-containing drugs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c17-14-5-3-13(4-6-14)16(7-9-21-10-8-16)12-18-23(19,20)15-2-1-11-22-15/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUWNOVAYINNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, an oxane moiety, and a sulfonamide functional group, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Preparation of the Oxane Ring : This is achieved through cyclization reactions.
  • Introduction of the Fluorophenyl Group : Typically done via electrophilic aromatic substitution.
  • Coupling with the Thiophene and Sulfonamide Moieties : This step is crucial for forming the final product under specific reaction conditions.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial activity, particularly against certain bacterial strains. The presence of electronegative atoms, such as fluorine, enhances this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Potential : Research indicates that compounds with thiophene rings can inhibit cancer cell proliferation. They may act through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, studies on similar compounds have shown inhibition of cytochrome P450 enzymes, which play a role in drug metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including those structurally similar to this compound:

  • Antifungal Activity : A study investigated a series of thiazole derivatives with similar structural motifs. Compounds showed significant antifungal activity against Candida species, suggesting that modifications in the phenyl moiety can enhance biological efficacy .
  • Structure-Activity Relationship (SAR) : Research on thiophene-based compounds has established that substituents at specific positions significantly affect biological activity. For instance, the introduction of fluorine at the para position of a phenyl group was correlated with increased antifungal potency .
  • Molecular Docking Studies : In silico studies have been conducted to predict binding affinities to target enzymes like CYP51. These studies help elucidate how structural variations influence biological interactions .

Table 1: Biological Activity Summary of Thiophene Derivatives

Compound NameBiological ActivityMechanismReference
Compound 2dAntifungal14α-demethylase inhibition
Compound 2eAntifungalEnzyme interaction
This compoundPotential anticancerApoptosis induction

Table 2: Synthesis Pathway for this compound

StepReaction TypeKey Reagents
1CyclizationOxane precursors
2Electrophilic substitutionFluorinated aromatic compounds
3CouplingSulfonamides

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Notable Features Potential Applications
Target : N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide Thiophene-sulfonamide - Oxan ring with 4-fluorophenyl
- Sulfonamide linkage
Conformational rigidity from oxan; enhanced lipophilicity from fluorophenyl Likely CNS or anti-inflammatory agent (speculative)
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Thiophene-sulfonamide - Cyclohexyl group
- Nitroanilino methyl
Intramolecular H-bonding (N–H⋯O); disordered O4 conformation CB2 receptor modulation
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Thiophene-sulfonamide - Oxadiazole ring
- Methoxyphenyl and fluorophenyl
Electron-withdrawing oxadiazole; dual aryl groups Antimicrobial or kinase inhibition
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide Thiophene-sulfonamide - Oxazole ring
- Ethoxy/methoxyphenyl
Increased aromaticity from oxazole; alkoxy groups enhance solubility Anticancer or enzyme inhibition
N-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]cyclohexyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide - Piperazine-carbonyl
- Fluorophenyl and cyclohexyl
Extended π-system (benzothiadiazole); polar carbonyl group High-throughput screening for drug discovery

Physicochemical and Pharmacokinetic Implications

  • Oxan vs. However, oxadiazole-containing analogs (e.g., ) may exhibit stronger electron-withdrawing effects, altering reactivity .
  • Fluorophenyl Group : Common in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism. Its position on the oxan ring (target) versus a standalone aryl group (e.g., ) may influence steric interactions with biological targets.
  • Sulfonamide Linkage : Present in all compounds, this moiety facilitates hydrogen bonding with proteins, a critical feature for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Preparation Methods

Acid-Catalyzed Cyclization

The oxane ring is synthesized via cyclization of 4-fluorobenzyl alcohol with a tetrahydropyran precursor under acidic conditions. For example, sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the intramolecular etherification at 80–100°C for 6–12 hours. This method yields the oxane derivative with >75% purity, though purification via silica gel chromatography is often required.

Boron Trifluoride-Mediated Ring Closure

Alternative protocols employ boron trifluoride diethyl etherate (BF₃·OEt₂) to facilitate cyclization at lower temperatures (40–60°C). This method reduces side reactions such as polymerization, achieving yields of 82–88%.

Preparation of Thiophene-2-sulfonamide

The thiophene-2-sulfonamide moiety is synthesized through sequential sulfonation and amidation:

Sulfonation of Thiophene

Thiophene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield thiophene-2-sulfonyl chloride. This intermediate is highly reactive and typically used in situ due to its instability.

Amidation with Methylamine

Thiophene-2-sulfonyl chloride reacts with methylamine in dichloromethane (DCM) at room temperature, forming thiophene-2-sulfonamide with 90–95% yield. Triethylamine (TEA) is added to scavenge HCl, preventing acid-mediated degradation.

Coupling of Oxane and Thiophene-sulfonamide Moieties

The final step involves linking the oxane intermediate to the thiophene-sulfonamide group. Two strategies are prevalent:

Reductive Amination

The oxane derivative is functionalized with a bromomethyl group via radical bromination (N-bromosuccinimide, AIBN, CCl₄, 80°C). The resulting 4-(bromomethyl)-4-(4-fluorophenyl)oxane undergoes nucleophilic substitution with thiophene-2-sulfonamide in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C. This method achieves 70–75% yield but requires rigorous exclusion of moisture.

Mitsunobu Reaction

A more efficient approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the oxane alcohol directly to thiophene-2-sulfonamide. Tetrahydrofuran (THF) is the solvent of choice, with yields reaching 85–90%.

Optimization and Scalability

Catalytic Systems

Palladium-based catalysts, such as Pd(dppf)Cl₂, enhance coupling efficiency in bromomethyl-substituted oxanes. Nickel catalysts (e.g., NiCl₂·dme) offer cost-effective alternatives but require higher temperatures (100–110°C).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Recent studies advocate for cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable efficacy with easier recovery.

Comparative Analysis of Methods

Parameter Reductive Amination Mitsunobu Reaction
Yield (%)70–7585–90
Reaction Time (h)12–184–6
Purification DifficultyHighModerate
ScalabilityLimitedHigh

Challenges and Solutions

Byproduct Formation

Over-sulfonation during thiophene sulfonation is mitigated by strict temperature control (0–5°C) and gradual addition of ClSO₃H.

Oxane Ring Stability

The oxane intermediate is prone to acid-catalyzed ring-opening. Neutralizing reaction mixtures with aqueous NaHCO₃ immediately post-cyclization enhances stability.

Industrial-Scale Considerations

Continuous flow reactors are employed for bromomethylation and coupling steps, reducing reaction times by 50% and improving consistency . Automated systems maintain precise temperature and stoichiometric control, critical for batches exceeding 10 kg.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide?

The synthesis typically involves two key steps: (i) preparation of the oxane (tetrahydropyran) intermediate substituted with a 4-fluorophenyl group, and (ii) coupling this intermediate with thiophene-2-sulfonyl chloride under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography or recrystallization are critical for ensuring purity .

Example Protocol :

  • Step 1 : React 4-fluorophenylmagnesium bromide with tetrahydropyran-4-one to form the oxane intermediate.
  • Step 2 : Sulfonamide formation via nucleophilic substitution using thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon connectivity (e.g., sulfonamide -SO2_2- at ~120-130 ppm in 13^13C NMR) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds and disorder in crystal packing (e.g., SHELX software for refinement) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 395.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Common issues include disorder in the oxane ring and weak diffraction due to flexible substituents. Strategies:

  • Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts .
  • SHELXL refinement : Incorporates anisotropic displacement parameters and split occupancy models for disordered atoms (e.g., oxygen atoms in the oxane ring) .

Q. How can computational modeling predict biological interactions of this sulfonamide derivative?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins (e.g., viral proteases or kinases). Key steps:

  • Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
  • Protein-ligand docking : Identify binding poses with ∆G ≤ -8 kcal/mol as high-affinity candidates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally related sulfonamides?

Variations in assay conditions (e.g., cell lines, IC50_{50} measurement protocols) and structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) significantly impact activity. For example:

  • Compound A : IC50_{50} = 1.2 µM (HEK293 cells) .
  • Compound B : IC50_{50} = 5.7 µM (HeLa cells) .
  • Resolution : Standardize assays across models and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Future Research Directions

  • Structure-activity relationship (SAR) studies : Systematic substitution of the oxane and thiophene moieties to enhance potency .
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS profiling .

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